molecular formula C7H16N2 B3264946 2-Methylcyclohexane-1,4-diamine CAS No. 40015-81-4

2-Methylcyclohexane-1,4-diamine

Cat. No. B3264946
CAS RN: 40015-81-4
M. Wt: 128.22 g/mol
InChI Key: SFHLLWPKGUSQIK-UHFFFAOYSA-N
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Description

2-Methylcyclohexane-1,4-diamine , also known as cis-N4-methylcyclohexane-1,4-diamine , is an organic compound with the linear formula C7H16N2 . It is a colorless liquid with a faint odor and is classified as a saturated hydrocarbon. This compound is primarily used as a solvent and is converted to toluene in naphtha reformers .


Molecular Structure Analysis

The molecular structure of 2-Methylcyclohexane-1,4-diamine consists of a cyclohexane ring with two amino groups (NH2) attached at positions 1 and 4. The compound exists in both cis and trans stereoisomers, depending on the relative orientation of the amino groups. The stability of these conformations can be analyzed using molecular modeling kits and computational chemistry tools .


Chemical Reactions Analysis

    Ring Flip Equilibrium : When substituents are added to a cyclohexane ring, the two possible chair conformations created during a ring flip are not equally stable. For example, in the case of methylcyclohexane , the conformation with the methyl group in the equatorial position is more stable than the axial conformation due to 1,3-diaxial interactions. These interactions occur when the axial methyl group experiences steric crowding with the two axial hydrogens located on the same side of the cyclohexane ring . Bromination Reaction : When 2-Methylcyclohexane-1,4-diamine reacts with bromine, it undergoes halogenation. The bromine molecule adds across the double bond (if present) or the amino groups, leading to the formation of brominated derivatives .

Safety and Hazards

  • Safety Information : Handle with care and follow proper safety protocols when working with this compound

properties

IUPAC Name

2-methylcyclohexane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-5-4-6(8)2-3-7(5)9/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHLLWPKGUSQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcyclohexane-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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